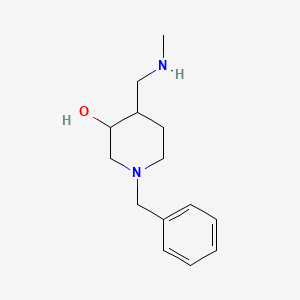
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as titanium tetrachloride, and bases like triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the CCR5 receptor, which is involved in the entry of HIV-1 into cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and preventing viral entry.
Comparison with Similar Compounds
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzyl-4-methyl-piperidin-3-one hydrochloride: Similar in structure but differs in the presence of a ketone group instead of the hydroxyl group.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with a different substitution pattern
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-benzyl-4-(methylaminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-15-9-13-7-8-16(11-14(13)17)10-12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3 |
InChI Key |
XXYORQBLIVDNEL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















